2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. 2,4,6-Trinitrophenol , commonly known as picric acid, is an aromatic compound with three nitro groups attached to a phenol ring. It is widely used in explosives, dyes, and as a reagent in chemical analysis.
Preparation Methods
2-Phenyl-5,6,7,8-tetrahydroquinoline
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of aniline derivatives with cyclohexanone under acidic conditions, followed by cyclization. One common method is the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to yield 2,4,6-trinitrophenol .
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is highly reactive due to the presence of nitro groups. It undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound is used in various fields of scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Used as a high explosive in military applications.
Dyes: Employed in the dyeing industry for its strong coloring properties.
Analytical Chemistry: Used as a reagent for the detection of metals and other compounds.
Mechanism of Action
2-Phenyl-5,6,7,8-tetrahydroquinoline
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon detonation, making it effective as an explosive. Additionally, its strong acidic nature allows it to participate in various chemical reactions .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoline
Similar compounds include:
Quinoline: Lacks the tetrahydro structure but shares the quinoline core.
Isoquinoline: Similar structure but with a different arrangement of nitrogen atoms.
Tetrahydroisoquinoline: Similar to tetrahydroquinoline but with a different ring structure.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups instead of three.
2-Nitrophenol: Contains a single nitro group.
4-Nitrophenol: Nitro group positioned differently on the phenol ring.
These comparisons highlight the unique properties and applications of 2-Phenyl-5,6,7,8-tetrahydroquinoline and 2,4,6-Trinitrophenol, making them valuable compounds in various fields of research and industry.
Properties
CAS No. |
1570-18-9 |
---|---|
Molecular Formula |
C21H18N4O7 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H15N.C6H3N3O7/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6-7,10-11H,4-5,8-9H2;1-2,10H |
InChI Key |
LBHYGZNRUHZXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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